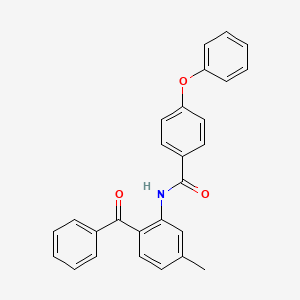

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO3/c1-19-12-17-24(26(29)20-8-4-2-5-9-20)25(18-19)28-27(30)21-13-15-23(16-14-21)31-22-10-6-3-7-11-22/h2-18H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLGLCHSASHBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-amino-5-methylbenzoic acid with benzoyl chloride to form N-(2-benzoyl-5-methylphenyl)benzamide. This intermediate is then reacted with 4-phenoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

The following comparison focuses on structurally analogous benzamide derivatives, emphasizing substituent effects on physicochemical properties and biological activities.

Structural Analogues and Physicochemical Properties

Key Observations :

- Substituent Impact on Melting Points: Halogenated derivatives (e.g., compound 51 with Cl/F) exhibit higher melting points (266–268°C) compared to non-halogenated analogues, likely due to increased molecular symmetry and intermolecular interactions .

- Spectral Trends : IR spectra of sulfamoyl-containing compounds (e.g., 51) show C=S stretching at ~1250 cm⁻¹, while triazole derivatives (e.g., ) lack C=O bands, confirming tautomeric shifts .

Key Observations :

- Antitumor Activity: Piperidine-substituted 4-phenoxybenzamides (e.g., compound 10 in ) demonstrate potent activity against HepG2 cells, suggesting that bulky substituents (e.g., 2,6-difluorobenzyl) enhance target binding .

- Opioid Receptor Selectivity : Hydroxyphenyl-piperazine derivatives (e.g., 12l) exhibit moderate κ-opioid antagonism, but their activity is lower than JDTic, a reference compound, indicating that steric bulk and stereochemistry (e.g., S-configuration) are critical for potency .

Biological Activity

N-(2-benzoyl-5-methylphenyl)-4-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 321.37 g/mol

This compound features a benzamide core with phenoxy and benzoyl substituents, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against multidrug-resistant bacteria, suggesting that the compound can interact with bacterial proteins, potentially through covalent bonding with nucleophilic amino acids .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | Low |

Anticancer Properties

This compound has also been studied for its anticancer properties. In vitro assays demonstrated selective cytotoxicity against several cancer cell lines, notably non-small cell lung cancer (NSCLC) lines. The compound showed an EC value of less than 1 µM against sensitive NSCLC lines, indicating potent activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | EC (µM) | Sensitivity Level |

|---|---|---|

| H2122 | <1 | High |

| H460 | <1 | High |

| HCC95 | <1 | High |

| HCC44 | <1 | High |

| H1155 | >10 | Low |

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, the compound's ability to form covalent bonds with target proteins enhances its efficacy as a therapeutic agent.

Case Studies

-

Study on Antimicrobial Resistance :

A recent study investigated the compound's effectiveness against strains of bacteria exhibiting resistance to conventional antibiotics. Results indicated that the compound could restore sensitivity in resistant strains, suggesting potential use in combination therapies . -

Anticancer Efficacy in NSCLC :

Another study focused on the selective toxicity of this compound towards NSCLC cells. The research utilized high-throughput screening methods to identify its cytotoxic effects and elucidate the underlying mechanisms, confirming that the compound activates apoptotic pathways selectively in cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.